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molecular formula C11H17NO2S B8657773 Ethyl 2-(pentan-3-yl)thiazole-4-carboxylate

Ethyl 2-(pentan-3-yl)thiazole-4-carboxylate

Cat. No. B8657773
M. Wt: 227.33 g/mol
InChI Key: AHXNAEOGRMAIES-UHFFFAOYSA-N
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Patent
US08476265B2

Procedure details

Prepared by the method of Carboxylic Acid 2, step d using ethyl 2-(pentan-3-yl)thiazole-4-carboxylate [Carboxylic Acid 3, step c] (2.8 g) in place of ethyl 2-cyclopentylthiazole-4-carboxylate. Yield 2.3 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[S:7][CH:8]=[C:9]([C:11]([O:13]CC)=[O:12])[N:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.CCC(C1SC=C(C(OCC)=O)N=1)CC>>[CH3:3][CH2:2][CH:1]([C:6]1[S:7][CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=1)[CH2:5][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C=1SC=C(N1)C(=O)OCC
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
CCC(CC)C=1SC=C(N1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCC(CC)C=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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